REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[CH3:13][CH2:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([C:23]2[C:28]([F:29])=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:19][CH:18]=1)=O.[OH-:30].[K+]>C(O)C.O>[F:29][C:28]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[C:20]1[CH:21]=[CH:22][C:17]([C:15]2[C:14]([CH3:13])=[C:5]([C:6]([OH:11])=[O:30])[C:4]3[C:8](=[CH:9][CH:10]=[C:2]([F:1])[CH:3]=3)[N:7]=2)=[CH:18][CH:19]=1 |f:2.3|
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Name
|
|
Quantity
|
72.6 g
|
Type
|
reactant
|
Smiles
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FC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F
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Name
|
|
Quantity
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720 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added dropwise over 15 minutes
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Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
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12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the ethanol evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in water
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to 5°
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed 2 times with 300 ml of ethyl ether
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from dimethylformamide and water
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |